molecular formula C16H13NO3 B12880484 4-methoxy-3,4-diphenylisoxazol-5(4H)-one CAS No. 89773-83-1

4-methoxy-3,4-diphenylisoxazol-5(4H)-one

Cat. No.: B12880484
CAS No.: 89773-83-1
M. Wt: 267.28 g/mol
InChI Key: MOOICJQSEGZZIF-UHFFFAOYSA-N
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Description

4-methoxy-3,4-diphenylisoxazol-5(4H)-one is a synthetic organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3,4-diphenylisoxazol-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized using an oxidizing agent such as iodine or bromine in the presence of a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3,4-diphenylisoxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The methoxy group or phenyl rings can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methoxy-3,4-diphenylisoxazol-5(4H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved would require detailed studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    3,4-diphenylisoxazol-5(4H)-one: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.

    4-methoxy-3-phenylisoxazol-5(4H)-one: Has only one phenyl ring, which may result in different properties.

    4-methoxy-3,4-diphenylisoxazole: Similar structure but lacks the keto group, leading to different reactivity.

Uniqueness

4-methoxy-3,4-diphenylisoxazol-5(4H)-one is unique due to the presence of both methoxy and phenyl groups, which can influence its chemical and biological properties

Properties

89773-83-1

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

4-methoxy-3,4-diphenyl-1,2-oxazol-5-one

InChI

InChI=1S/C16H13NO3/c1-19-16(13-10-6-3-7-11-13)14(17-20-15(16)18)12-8-4-2-5-9-12/h2-11H,1H3

InChI Key

MOOICJQSEGZZIF-UHFFFAOYSA-N

Canonical SMILES

COC1(C(=NOC1=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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